molecular formula C9H11ClFN B3095857 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1269152-01-3

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3095857
CAS No.: 1269152-01-3
M. Wt: 187.64 g/mol
InChI Key: FTBWFKALQNGCQS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride ( 1269152-01-3) is a fluorinated cyclopropane derivative of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C9H11ClFN and a molecular weight of 187.64 g/mol, this compound features a cyclopropane ring, a key structural motif known to enhance metabolic stability, improve efficacy, and increase affinity to biological receptors compared to non-cyclic or double-bonded analogs . The incorporation of the 2-fluorophenyl group confers distinct electronic and steric properties that can significantly influence both the compound's reactivity in synthesis and its interactions with biological targets . The primary research value of this compound and its analogs lies in their potential biological activities. Recent investigations into amide derivatives containing similar fluorophenylcyclopropane structures have demonstrated promising in vitro antifungal activity against Candida albicans, with some compounds exhibiting excellent efficacy (MIC80 = 16 µg/mL) . Furthermore, molecular docking studies suggest that such compounds can bind effectively to potential antifungal drug targets like the CYP51 protein, indicating a plausible mechanism of action for their antimicrobial effects . Beyond antimicrobial applications, the cyclopropane core serves as a versatile scaffold in pharmaceutical development for various therapeutic areas, including potential use in cardiovascular and neurological disorders . The compound should be stored under an inert atmosphere at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers are advised to consult the safety data sheet and observe all recommended hazard precautions (GHS Signal Word: Warning) .

Properties

IUPAC Name

2-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBWFKALQNGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-01-3
Record name Cyclopropanamine, 2-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 2-fluorobenzyl chloride with cyclopropylamine under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted into its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding studies.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and metabolic stability .

Comparison with Similar Compounds

Table 1: Comparative Data for 2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 195.65 Cyclopropane, 2-fluorophenyl Rigid structure; improved solubility
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl C₉H₉ClFNHCl 222.09 3-Cl, 4-F on phenyl Enhanced lipophilicity; receptor modulation
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₄Cl₂FN 244.13 Branched propanamine; 3-Cl, 2-F on phenyl Altered steric profile; potential CNS activity
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₃ClFN 189.66 Linear propanamine; no cyclopropane Reduced rigidity; simpler metabolism
1-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine HCl C₁₀H₁₁ClF₃N 245.65 2-CF₃ on phenyl Strong electron-withdrawing effects; drug intermediate
Prasugrel Hydrochloride C₂₀H₂₀FNO₃S·HCl 409.90 Thienopyridine core; cyclopropane-fluorophenyl FDA-approved antiplatelet drug

Structural and Electronic Comparisons

  • Cyclopropane vs.
  • Halogen Substituents :
    • Fluorine (2-F): Enhances electronegativity and metabolic stability via C-F bond strength .
    • Chlorine (3-Cl): Increases lipophilicity, as seen in (1R,2S)-2-(3-Cl-4-F-phenyl)cyclopropan-1-amine HCl, which may improve membrane permeability .
    • Trifluoromethyl (2-CF₃): Introduces strong electron-withdrawing effects, altering electronic distribution and receptor interactions in 1-[2-(CF₃)phenyl]cyclopropan-1-amine HCl .

Pharmacological Implications

  • Prasugrel Hydrochloride: A clinically validated analog, prasugrel incorporates a cyclopropane-fluorophenyl moiety within a larger thienopyridine scaffold. This structural complexity enables potent ADP receptor antagonism, highlighting the importance of the fluorophenyl-cyclopropamine motif in drug design .
  • Branched vs. Cyclopropane Structures : The methylpropanamine derivative (C₁₀H₁₄Cl₂FN) exhibits a branched structure, which may reduce metabolic degradation compared to cyclopropane-containing analogs but could limit target selectivity .

Solubility and Stability

Hydrochloride salts universally improve aqueous solubility across analogs. However, steric bulk from substituents like CF₃ or Cl may slightly reduce solubility compared to the parent compound .

Biological Activity

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropane ring and a fluorophenyl substituent, suggests potential biological activities relevant to therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and research findings.

  • Molecular Formula : C₉H₁₀FN·ClH
  • Molecular Weight : 187.642 g/mol
  • Structure : The compound comprises a cyclopropane ring attached to a 2-fluorophenyl group and an amine, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interactions : The compound has been utilized in biochemical assays to study enzyme interactions, indicating its role in modulating enzymatic activities.
  • Receptor Binding : The fluorophenyl group enhances binding affinity and selectivity towards various receptors, which may influence its pharmacokinetic properties and metabolic stability.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antiproliferative Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds derived from similar structures have demonstrated significant antiproliferative activities against various cancer cell lines, such as HepG2 and MDA-MB-231 .

Neurotransmitter System Interactions

The compound may interact with neurotransmitter systems, suggesting potential applications in treating mood disorders like depression or anxiety. Similar compounds have been shown to exhibit activity at serotonin receptors, which is crucial for mood regulation.

Toxicity and Safety Profiles

While exhibiting therapeutic potential, it is essential to note that the compound may also possess toxic properties. Studies indicate that it could be harmful if ingested and may cause skin irritation.

Case Studies and Experimental Data

The following table summarizes key findings from recent studies related to the biological activity of this compound and its derivatives:

StudyCompoundIC50 (nM)Cell LineRemarks
18c18.5HepG2Strong antiproliferative activity
18c33.6MDA-MB-231Superior activity compared to cabozantinib
N/AN/AN/APotential interactions with neurotransmitter systems

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride with high yield and purity?

The synthesis typically involves cyclopropanation of a fluorophenyl precursor followed by amine functionalization. Key steps include:

  • Cyclopropanation : Reaction of 2-fluorobenzyl chloride with cyclopropylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene .
  • Salt Formation : Conversion to the hydrochloride salt using HCl gas or aqueous HCl to enhance solubility and stability .
  • Optimization : Temperature control (20–25°C) and pH adjustment (pH 8–9) during amine deprotection improve yield (≥75%) and purity (>95%) .

Q. How can spectroscopic methods confirm the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ 1.2–2.1 ppm) and fluorophenyl aromatic protons (δ 6.8–7.4 ppm). 19^19F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 165.07 (free base) and 201.04 (hydrochloride) .
  • X-ray Crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry, critical for chiral variants .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods resolve enantiomers?

  • Chiral Impact : The (1R,2S) enantiomer may exhibit higher receptor binding affinity due to spatial compatibility with target sites (e.g., serotonin or adrenergic receptors) .
  • Resolution Techniques :
    • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases separates enantiomers .
    • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) isolates pure enantiomers .

Q. What strategies mitigate batch-to-batch variability in impurity profiles during pharmaceutical development?

  • Impurity Profiling : Use LC-MS/MS to detect trace impurities (e.g., des-fluoro byproducts or cyclopropane ring-opened derivatives) .
  • Process Controls :
    • Strict temperature regulation during cyclopropanation minimizes side reactions .
    • Purification via recrystallization (ethanol/water) or preparative HPLC ensures ≥98% purity .

Q. How do fluorination patterns on the phenyl ring modulate electronic properties and receptor interactions?

  • Electronic Effects : The 2-fluoro substituent increases ring electron-withdrawing character, altering pKa (amine group: ~9.5) and solubility (logP: 1.8) .
  • Receptor Binding : Fluorine enhances hydrophobic interactions and hydrogen bonding with targets (e.g., monoamine transporters). Comparative studies with 3,4-difluoro analogs show 2-fluoro derivatives have 3× higher binding affinity to serotonin receptors .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

  • In Silico Tools :
    • ADMET Prediction : Software like Schrödinger’s QikProp estimates metabolic half-life (t₁/₂: ~2.5 hrs) and hepatotoxicity risk .
    • Docking Studies : Molecular docking (AutoDock Vina) models interactions with CYP450 enzymes to predict oxidation sites .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields (60–85%) for this compound?

  • Root Causes : Variability in cyclopropanation efficiency (e.g., catalyst purity, solvent moisture) or salt formation pH .
  • Troubleshooting :
    • Use anhydrous solvents and fresh catalysts (e.g., ZnEt₂) for cyclopropanation .
    • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane) to optimize stopping points .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
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2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

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